molecular formula C19H17FN2O4S B2678467 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1796970-62-1

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2678467
CAS RN: 1796970-62-1
M. Wt: 388.41
InChI Key: XGAKOBLYAUPOGK-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

One research avenue involves the synthesis and crystal structure analysis of related compounds, which serve as intermediates for further chemical transformations. For instance, studies on boric acid ester intermediates with benzene rings highlight the importance of structural confirmation via spectroscopy and X-ray diffraction, underscoring the role of density functional theory (DFT) in predicting molecular structures consistent with experimental data (Huang et al., 2021). These methodologies are crucial for understanding the properties of complex molecules and can be applied to the compound of interest.

Biological Evaluation and Docking Studies

Research on novel pyrazoline and pyridinyl methanone derivatives demonstrates the process of synthesizing compounds and evaluating their anti-inflammatory and antibacterial activities. Microwave irradiation methods offer advantages in yield and environmental impact compared to conventional heating. In silico toxicities and drug score profiles, along with molecular docking studies, provide insight into potential applications in pharmaceuticals (Ravula et al., 2016).

Chemoinformatics and Drug Discovery

Further applications include the development of drug formulations to increase bioavailability and therapeutic effectiveness of poorly soluble compounds. Research in this area focuses on solubilized, precipitation-resistant formulations, highlighting the importance of achieving high plasma concentrations for effective drug delivery (Burton et al., 2012).

Advanced Material Synthesis

On the materials science front, studies on the synthesis of fluorinated benzophenones and related compounds for potential use in photostable fluorophores demonstrate the application of nucleophilic aromatic substitution reactions. These compounds exhibit tunable absorption and emission spectra, indicating their utility in developing novel fluorophores for scientific and industrial applications (Woydziak et al., 2012).

properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)14-8-18(21-9-14)19(23)22-10-17(11-22)27(24,25)12-16-2-1-7-26-16/h1-9,17,21H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAKOBLYAUPOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.